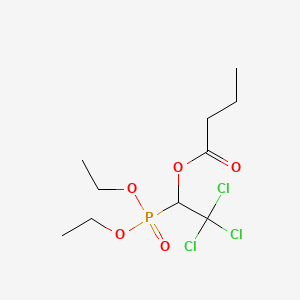![molecular formula C16H20ClNO2 B13948286 Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13948286.png)
Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has a spiro[3.4]octane core, which is a bicyclic structure with a nitrogen atom incorporated into one of the rings. The presence of a benzyl group and a chloromethyl group further adds to its chemical complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(chloromethyl)-6-azaspiro[34]octane-6-carboxylate typically involves multiple steps One common approach is to start with the formation of the spiro[34]octane core, which can be achieved through a cyclization reactionThe chloromethyl group can be introduced through a chloromethylation reaction, often using formaldehyde and hydrochloric acid under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are typically employed to obtain the final product in high purity .
化学反応の分析
Types of Reactions
Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as amines or ethers .
科学的研究の応用
Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
作用機序
The mechanism by which Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate exerts its effects depends on its specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the chloromethyl group allows for covalent binding to nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or activation of specific pathways .
類似化合物との比較
Similar Compounds
Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate: This compound has a similar spiro[3.4]octane core but with two nitrogen atoms incorporated into the structure.
2-Benzyl-1-(2,4,6-triisopropylbenzene-sulfonyl)aziridine: This compound features a benzyl group and a sulfonyl-protected aziridine ring.
Uniqueness
Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate is unique due to the presence of both a chloromethyl group and a spiro[3.4]octane core. This combination of structural features provides a high degree of chemical reactivity and versatility, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C16H20ClNO2 |
|---|---|
分子量 |
293.79 g/mol |
IUPAC名 |
benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate |
InChI |
InChI=1S/C16H20ClNO2/c17-10-14-8-16(9-14)6-7-18(12-16)15(19)20-11-13-4-2-1-3-5-13/h1-5,14H,6-12H2 |
InChIキー |
LPCQTKBHVAWPLH-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC12CC(C2)CCl)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


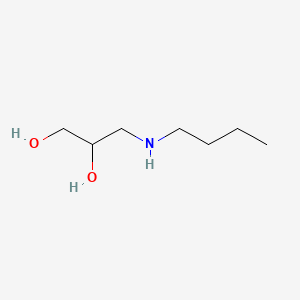
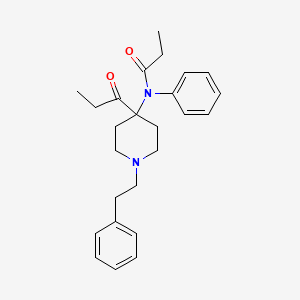
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B13948215.png)
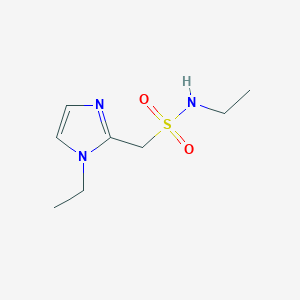
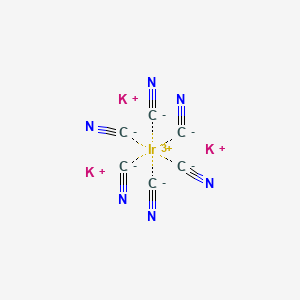
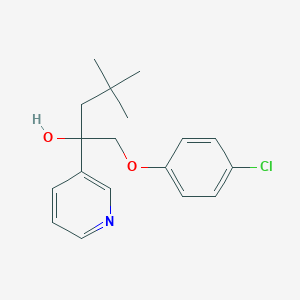
![2-[3-(Chloroacetyl)phenyl]acetamide](/img/structure/B13948231.png)
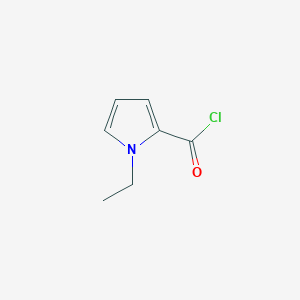
![Furo[3,4-b]pyridin-7(5H)-one, 5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B13948237.png)
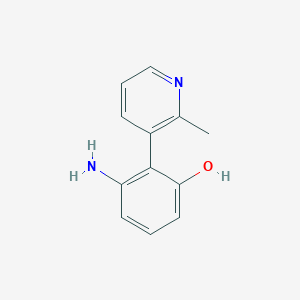
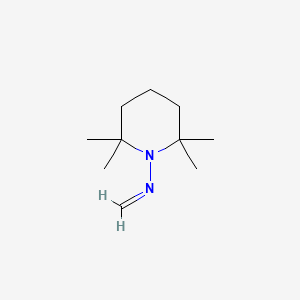
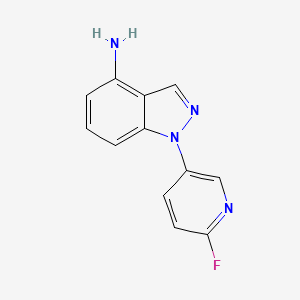
![3-(piperidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13948288.png)
